N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-28-15-6-4-5-13(11-15)21-23-17-12-14(9-10-19(17)29-21)22-20(25)16-7-2-3-8-18(16)24(26)27/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVEFNKUYDGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361071 | |
| Record name | N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5847-54-1 | |
| Record name | N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and a suitable electrophile.
Attachment of Nitrobenzamide Group: The nitrobenzamide group can be attached through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of nitrobenzoxazole oxides
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzoxazole derivatives
Scientific Research Applications
Medicinal Chemistry
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been investigated for its potential as an anti-cancer agent. The benzoxazole moiety is known for its ability to intercalate with DNA, which can inhibit DNA replication and transcription processes. This property makes it a candidate for further development in cancer therapies.
Case Study : A study demonstrated that derivatives of benzoxazole compounds exhibited cytotoxicity against various cancer cell lines. The introduction of the nitro group in this compound enhances its biological activity by facilitating electron transfer processes that can lead to increased reactive oxygen species (ROS) generation within cells .
Research has indicated that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies suggest that benzoxazole derivatives can inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for cellular energy metabolism .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Target Enzyme | Activity |
|---|---|---|
| Compound A | NAMPT | Inhibition |
| Compound B | Topoisomerase II | Inhibition |
| This compound | NAMPT | Potential Inhibition |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic steps include:
- Formation of the Benzoxazole Ring : This is achieved through cyclization reactions involving 2-aminophenol and suitable carboxylic acid derivatives.
- Nitro Group Introduction : The nitro group can be introduced via nitration reactions using nitric acid under controlled conditions.
These synthetic routes are significant as they allow for the creation of various derivatives that can be screened for enhanced biological activity or altered physicochemical properties .
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from literature:
Key Research Findings
Benzoxazole vs. Benzothiazole Cores :
- The benzoxazole core in the target compound contains an oxygen atom, making it less electron-rich than benzothiazole (which has a sulfur atom). This difference impacts binding to biological targets; for example, benzothiazoles often exhibit stronger π-π stacking interactions due to sulfur’s polarizability .
- The trifluoromethyl group in Analog 1 enhances metabolic stability compared to the nitro group in the target, but may reduce solubility due to increased hydrophobicity .
Substituent Effects on Reactivity and Bioactivity: The 3-methoxyphenyl group in the target compound contributes to moderate lipophilicity (clogP ~3.5), facilitating cellular uptake. In contrast, Analog 2’s diethylaminophenyl group introduces a strong electron-donating effect, which could hinder electrophilic interactions in enzyme binding . The nitro group in the target compound’s benzamide moiety may act as a hydrogen bond acceptor, enhancing affinity for kinases or proteases compared to Analog 3, which lacks the benzoxazole ring .
Synthetic Accessibility: The target compound’s benzoxazole ring is typically synthesized via cyclization of 2-aminophenol derivatives, whereas benzothiazoles (e.g., Analog 1) require thioamide precursors, which are more sensitive to oxidation . X-ray crystallography (e.g., SHELX software ) confirms planar geometries for benzoxazole derivatives, critical for optimizing intermolecular interactions in solid-state formulations.
Biological Activity
Overview
N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound belonging to the class of benzoxazole derivatives. This compound features a benzoxazole ring, a nitrobenzamide group, and a methoxyphenyl substituent. It has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Chemical Formula : C16H14N4O3
- Molecular Weight : 302.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and benzoxazole ring are crucial for its binding affinity and specificity.
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cell death. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens .
2. Anti-inflammatory Activity
Studies have shown that benzoxazole derivatives can inhibit inflammatory pathways by targeting cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines. This compound may exhibit similar properties by inhibiting inducible nitric oxide synthase (iNOS) and reducing levels of inflammatory mediators like TNF-α and IL-1β .
3. Antitumor Activity
The compound has been investigated for its potential antitumor effects. Nitrobenzamides are often designed as hypoxia-activated prodrugs that selectively target tumor cells in low oxygen environments. The presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Case Studies
A study conducted on various nitrobenzamide derivatives demonstrated that modifications in the benzoxazole structure significantly influenced their biological activity. The introduction of different substituents on the benzene ring altered their potency against cancer cell lines and microbial strains .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide, and how do they influence its reactivity?
- Answer : The compound contains a benzoxazole core substituted with a 3-methoxyphenyl group at position 2 and a 2-nitrobenzamide moiety at position 5. The methoxy group enhances electron density, while the nitro group introduces electron-withdrawing effects, influencing redox reactivity and hydrogen-bonding interactions. The benzoxazole ring contributes to π-π stacking and potential biological target binding .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves:
Benzoxazole formation : Condensation of 2-amino-5-nitrobenzoic acid derivatives with 3-methoxyphenyl-substituted precursors under acidic or thermal conditions.
Amide coupling : Reaction of the benzoxazole intermediate with 2-nitrobenzoyl chloride using coupling agents like EDCI/HOBt.
Optimization of solvent (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., DMAP) is critical for yield (>60%) and purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group absence of protons).
- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+ at m/z 406.3).
- XRD for crystalline structure analysis if single crystals are obtained .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cellular permeability. Strategies include:
- Dose-response curves to establish EC50/IC50 consistency.
- Metabolic stability tests (e.g., liver microsomes) to identify degradation products.
- Target engagement assays (e.g., SPR, thermal shift) to validate direct interactions.
Cross-referencing with structurally similar compounds (e.g., benzothiazole analogs) can clarify structure-activity relationships (SAR) .
Q. How can computational modeling optimize the compound’s interaction with a target enzyme?
- Answer :
Docking studies (AutoDock Vina, Schrödinger) to predict binding poses in enzyme active sites (e.g., kinase ATP pockets).
MD simulations (GROMACS) to assess stability of ligand-enzyme complexes.
QSAR analysis to correlate substituent modifications (e.g., nitro → amine reduction) with activity.
Example: Replacing the nitro group with a cyano group may improve solubility without compromising binding .
Q. What experimental designs are recommended to investigate the compound’s mechanism of action in cancer cell lines?
- Answer :
- Phenotypic screening : Measure apoptosis (Annexin V/PI), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 dye).
- Pathway analysis : Western blotting for apoptosis markers (caspase-3, PARP) and kinase phosphorylation (e.g., AKT, ERK).
- CRISPR knockouts : Validate target specificity by silencing suspected receptors (e.g., EGFR, mTOR).
Compare results to known benzoxazole derivatives (e.g., antitumor activity of 5-chloro-benzoxazole analogs) .
Q. How can researchers address low aqueous solubility during in vivo studies?
- Answer :
- Formulation : Use co-solvents (PEG-400, DMSO ≤10%) or liposomal encapsulation.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide nitrogen.
- Salt formation : Test citrate or mesylate salts for improved pharmacokinetics.
Monitor bioavailability via LC-MS/MS plasma analysis post-administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
